- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,
Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)
L'acido 4-(dibifenil-4-ilammino)fenilboronico è un composto organoborico altamente specializzato, utilizzato principalmente come intermedio in sintesi organiche avanzate, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, reazioni di Suzuki-Miyaura). La sua struttura molecolare unica, caratterizzata da un gruppo amminico dibifenilico e un gruppo boronic acid, conferisce elevata stabilità e reattività selettiva. Questo reagente è particolarmente utile nella sintesi di materiali optoelettronici e farmaceutici, grazie alla sua capacità di formare legami carbonio-carbonio in condizioni moderate. La purezza elevata e la buona solubilità in solventi organici comuni lo rendono adatto per applicazioni in chimica fine e ricerca accademica.

943836-24-6 structure
Nome del prodotto:4-(Dibiphenyl-4-ylamino)phenylboronic acid
Numero CAS:943836-24-6
MF:C30H24BNO2
MW:441.328067779541
CID:2192604
4-(Dibiphenyl-4-ylamino)phenylboronic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(Dibiphenyl-4-ylamino)phenylboronic acid
- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)
- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid
- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid
-
- Inchi: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
- Chiave InChI: BEBLXYZXQGRFKD-UHFFFAOYSA-N
- Sorrisi: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 34
- Conta legami ruotabili: 6
Proprietà sperimentali
- Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 234-237 ºC (hexane )
- Solubilità: Insuluble (7.5E-6 g/L) (25 ºC),
4-(Dibiphenyl-4-ylamino)phenylboronic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
¥1129.00 | 2024-04-24 | |
Ambeed | A474439-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$183.0 | 2025-03-04 | |
Chemenu | CM131492-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$250 | 2021-08-05 | |
Alichem | A019128092-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 95% | 1g |
$620.00 | 2023-08-31 | |
Ambeed | A474439-100mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 100mg |
$41.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1336405-1g |
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |
943836-24-6 | 97% | 1g |
$175 | 2023-09-04 | |
A2B Chem LLC | AI63093-250mg |
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |
943836-24-6 | 97% | 250mg |
$42.00 | 2023-12-29 | |
Key Organics Ltd | BS-51144-1g |
(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | >97% | 1g |
£251.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 250mg |
¥386.00 | 2024-04-24 | |
Ambeed | A474439-5g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 5g |
$614.0 | 2025-03-04 |
4-(Dibiphenyl-4-ylamino)phenylboronic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C
Riferimento
- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C
Riferimento
- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Riferimento
- Diversification of carbazoles by LiCl-mediated catalytic CuI reactionBulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt
Riferimento
- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
Riferimento
- Organic luminescent compound used in OLED, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C
Riferimento
- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt
Riferimento
- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C
1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
Riferimento
- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux
Riferimento
- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C
1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
Riferimento
- Benzopyrimidine derivative, preparation and application in OLED, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C
1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C
Riferimento
- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C
Riferimento
- Organic light-emitting compound, organic light-emitting device and its application, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt
1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt
Riferimento
- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red ElectroluminescenceJournal of the American Chemical Society, 2014, 136(52), 18070-18081,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux
Riferimento
- Carbazole-containing organic compound and application thereof, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C
Riferimento
- Preparation of hole type organic electroluminescent compounds, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
Riferimento
- Fluorene derivative and its application in organic light emitting device, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C
1.2 Reagents: Triisopropyl borate ; -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
1.2 Reagents: Triisopropyl borate ; -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
Riferimento
- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,
4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials
- (4-chlorophenyl)boronic acid
- 1,4-Dibromobenzene
- Bis-Biphenyl-4-yl-amine
- (4-bromophenyl)boronic acid
- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products
4-(Dibiphenyl-4-ylamino)phenylboronic acid Letteratura correlata
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):165.0/553.0